(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. Common steps might include:
- Formation of the benzothiazole ring through cyclization reactions.
- Synthesis of the pyrazolone core via condensation reactions.
- Introduction of the substituents through nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, such as using continuous flow reactors, optimizing solvent systems, and ensuring high yields and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target the double bonds or the nitrogen-containing groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Studying its effects on enzymes or cellular pathways.
Medicine
Therapeutics: Investigating its potential as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays or imaging.
Industry
Materials Science: Applications in the development of new materials, such as polymers or nanomaterials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. In materials science, it could influence the properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 2-(1,3-BENZOTHIAZOL-2-YL)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
The unique combination of substituents in 2-(1,3-BENZOTHIAZOL-2-YL)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE might confer specific properties, such as enhanced biological activity or unique material properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C27H24N4OS2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H24N4OS2/c1-17-8-12-20(13-9-17)28-19(3)25-23(16-33-21-14-10-18(2)11-15-21)30-31(26(25)32)27-29-22-6-4-5-7-24(22)34-27/h4-15,30H,16H2,1-3H3 |
InChI Key |
XLINGIJECXJNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)C |
Origin of Product |
United States |
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